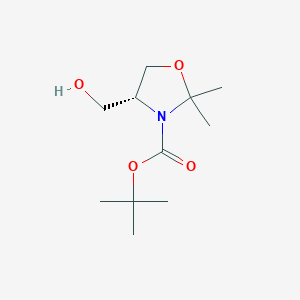
2-Methylthiazol-4-amine
Descripción general
Descripción
2-Methylthiazol-4-amine is a heterocyclic organic compound with the chemical formula C4H6N2S . It is also known as 2-methyl-4-thiazolamine, or 2-MTA. This compound is a subclass of the thiazole heterocyclic group of organic molecules .
Synthesis Analysis
Ethyl 2-amino-4-methylthiazole-5-carboxylate, a derivative of the thiazole group, has been modified and synthesized using readily available materials . The structures of synthesized derivatives were confirmed by IR, 1H NMR, 13C NMR, and mass spectral techniques .
Molecular Structure Analysis
The molecular formula of 2-Methylthiazol-4-amine is C4H6N2S . The molecular weight is 114.17 g/mol . The IUPAC name is 2-methyl-1,3-thiazol-4-amine . The InChI is InChI=1S/C4H6N2S/c1-3-6-4(5)2-7-3/h2H,5H2,1H3 .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Methylthiazol-4-amine include a molecular weight of 114.17 g/mol . The exact mass and monoisotopic mass are 114.02516937 g/mol . The topological polar surface area is 67.2 Ų . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 .
Aplicaciones Científicas De Investigación
Antibacterial Activity
- Scientific Field : Medicinal Chemistry
- Summary of Application : Thiazole derivatives have been found to show significant antibacterial activity against various bacteria and pathogens . They are one of the most intensively scrutinized classes of 5-membered aromatic heterocycles .
- Methods of Application : The antibacterial properties of thiazole derivatives are studied using various processes against various bacteria and pathogens .
- Results or Outcomes : Thiazole and its derivatives have shown significant antibacterial, anticancer, anti-tuberculous, antioxidant, and anti-inflammatory activities .
Antimicrobial and Antiproliferative Agents
- Scientific Field : Pharmacology
- Summary of Application : N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have been synthesized and studied for their pharmacological activities .
- Methods of Application : The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data . The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method .
- Results or Outcomes : The results revealed that some compounds have promising antimicrobial activity . Some compounds were also found to be active against breast cancer cell line .
Antioxidant Activity
- Scientific Field : Biochemistry
- Summary of Application : Thiazole derivatives have been found to show significant antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .
- Methods of Application : The antioxidant properties of thiazole derivatives are studied using various processes .
- Results or Outcomes : Thiazole and its derivatives have shown significant antioxidant activities .
Anti-inflammatory Activity
- Scientific Field : Pharmacology
- Summary of Application : Thiazole derivatives have been found to show significant anti-inflammatory activity . Anti-inflammatory agents are substances that reduce inflammation or swelling .
- Methods of Application : The anti-inflammatory properties of thiazole derivatives are studied using various processes .
- Results or Outcomes : Thiazole and its derivatives have shown significant anti-inflammatory activities .
Antiviral Activity
- Scientific Field : Virology
- Summary of Application : Thiazole derivatives have been found to show significant antiviral activity . Antiviral agents are substances that inhibit the growth of viruses .
- Methods of Application : The antiviral properties of thiazole derivatives are studied using various processes .
- Results or Outcomes : Thiazole and its derivatives have shown significant antiviral activities .
Diuretic Activity
- Scientific Field : Pharmacology
- Summary of Application : Thiazole derivatives have been found to show significant diuretic activity . Diuretics are substances that increase the production of urine, helping the body get rid of excess water and salt .
- Methods of Application : The diuretic properties of thiazole derivatives are studied using various processes .
- Results or Outcomes : Thiazole and its derivatives have shown significant diuretic activities .
Safety And Hazards
Propiedades
IUPAC Name |
2-methyl-1,3-thiazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2S/c1-3-6-4(5)2-7-3/h2H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDBINRAFJUIINL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60563868 | |
| Record name | 2-Methyl-1,3-thiazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60563868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylthiazol-4-amine | |
CAS RN |
103392-01-4 | |
| Record name | 2-Methyl-1,3-thiazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60563868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-1,3-thiazol-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1-Bromo-2-[(2,2,2-trifluoroethyl)sulfanyl]benzene](/img/structure/B25076.png)





